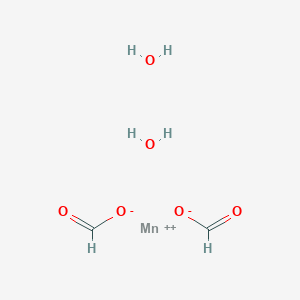

Manganese(II) diformate dihydrate

Description

Properties

IUPAC Name |

manganese(2+);diformate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Mn.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWDGUOWCZUSAO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].O.O.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6MnO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503918 | |

| Record name | Manganese(2+) formate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4247-36-3 | |

| Record name | Manganese(2+) formate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis from Manganese Oxides and Formic Acid

One of the most straightforward and commonly reported methods for preparing manganese(II) diformate dihydrate involves the reaction of manganese oxides with formic acid in aqueous media.

-

$$

\text{MnO}2 + 3 \text{HCOOH} \rightarrow \text{Mn(HCOO)}2 + \text{CO}2 + 2 \text{H}2\text{O}

$$ -

- Manganese dioxide (MnO₂), often battery-grade and well-washed, is reacted with an excess of formic acid (typically 80–85% concentration) in water.

- Vigorous bubbling (due to CO₂ evolution) occurs, subsiding in about 10 minutes.

- The resulting solution is filtered to remove carbon residues and evaporated to induce crystallization.

- Crystals of this compound form upon cooling, often at temperatures around 12°C.

-

- This method yields a pale pink crystalline product.

- The reaction is slightly exothermic and produces a nearly clear solution after filtration.

-

- Addition of hydrogen peroxide (6%) in controlled amounts alongside formic acid can improve dissolution and reaction kinetics.

- The process is scalable and can be adapted for laboratory and industrial settings.

This method is valued for its simplicity, cost-effectiveness, and use of readily available reagents.

Reaction of Manganese(II) Carbonate with Formic Acid

Another well-established synthetic route involves manganese(II) carbonate reacting with formic acid:

$$

\text{MnCO}3 + 2 \text{HCOOH} \rightarrow \text{Mn(HCOO)}2 + \text{H}2\text{O} + \text{CO}2

$$

-

- The carbonate salt reacts with formic acid in aqueous solution.

- Carbon dioxide gas is released, and the manganese(II) diformate remains dissolved.

- Subsequent evaporation or cooling leads to crystallization of the dihydrate form.

-

- Manganese(II) carbonate is often more reactive and easier to handle than oxides.

- The reaction proceeds under mild conditions without requiring external heating.

-

- This method is suitable for large-scale synthesis due to the availability of starting materials and simple reaction setup.

Industrial Synthesis via Metathesis Using Manganese(II) Chloride and Sodium Formate

In industrial contexts, this compound is frequently prepared by a metathesis reaction:

$$

\text{MnCl}2 + 2 \text{NaHCOO} \rightarrow \text{Mn(HCOO)}2 + 2 \text{NaCl}

$$

-

- Aqueous solutions of manganese(II) chloride and sodium formate are mixed.

- Manganese(II) diformate precipitates out due to its lower solubility.

- The precipitate is collected by filtration and dried.

-

- This method allows for high purity products due to the precipitation step.

- It is amenable to continuous production lines.

-

- Requires careful control of stoichiometry and solution conditions to maximize yield.

- Waste sodium chloride must be managed appropriately.

Solvothermal Recrystallization for Anhydrous Manganese(II) Formate

For preparation of anhydrous manganese(II) formate (precursor or related compound), solvothermal recrystallization of the dihydrate in formic acid at elevated temperatures is employed:

-

- This compound is dissolved in formic acid.

- The solution is heated under solvothermal conditions (sealed vessel, elevated temperature).

- Slow crystallization yields single crystals of anhydrous manganese(II) formate.

-

- Produces crystals suitable for detailed structural analysis (X-ray diffraction).

- Enables study of 3D perovskite-like frameworks formed by manganese centers and formate ligands.

Mechanochemical Synthesis Using Hydrated Metal Formates and Ammonium Formate

A modern approach involves mechanochemical (solvent-free grinding) synthesis:

-

- Hydrated manganese(II) formate and ammonium formate are ground together.

- The reaction proceeds via solid-state pathways to yield this compound.

-

- Purity of reagents (e.g., anhydrous ammonium formate at 97% purity).

- Precise stoichiometric ratios.

- Grinding time and absence of solvents.

- Moisture control to maintain hydration state.

-

- Environmentally friendly (no solvents).

- High reproducibility if conditions are tightly controlled.

-

- Products are confirmed by powder X-ray diffraction, thermogravimetric analysis, and infrared spectroscopy.

Thermal Dehydration of this compound

The dihydrate form can be converted to anhydrous manganese(II) formate by controlled heating:

-

- Dehydration follows first-order kinetics.

- Activation enthalpy for dehydration is approximately 17.2 ± 1.0 kcal mol⁻¹.

- The compound retains crystallinity during water loss (topotactic dehydration).

-

- This controlled dehydration is important for producing anhydrous forms without structural collapse.

- Thermal stability data guide calcination and processing steps.

-

- Gravimetric analysis and thermogravimetric analysis (TGA).

- Microscopic measurements of crystal face advancement.

Table 1: Thermal Dehydration Parameters

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Product Form | Notes |

|---|---|---|---|---|

| Direct reaction with MnO₂ and HCOOH | MnO₂, formic acid, water | Room temp, stirring, evaporation | Mn(HCOO)₂·2H₂O crystals | Simple, cost-effective |

| Carbonate reaction | MnCO₃, formic acid | Mild aqueous conditions | Mn(HCOO)₂·2H₂O | Mild, no heating needed |

| Metathesis | MnCl₂, NaHCOO | Aqueous mixing, precipitation | Mn(HCOO)₂·2H₂O | Industrial scale, high purity |

| Solvothermal recrystallization | Mn(HCOO)₂·2H₂O, formic acid | Elevated temp, sealed vessel | Anhydrous Mn(HCOO)₂ single crystals | For structural studies |

| Mechanochemical grinding | Hydrated Mn formate, NH₄HCOO | Solvent-free grinding | Mn(HCOO)₂·2H₂O | Green chemistry, reproducible |

| Thermal dehydration | Mn(HCOO)₂·2H₂O | Controlled heating (~100°C) | Anhydrous Mn(HCOO)₂ | Kinetics studied, retains crystallinity |

Chemical Reactions Analysis

Phenylacetone Routes

Alternative methods include:

-

Leuckart reaction : Phenylacetone reacts with N-methylformamide to form methamphetamine, with subsequent chiral separation .

-

Reductive amination : Phenylacetone and methylamine undergo catalytic hydrogenation (e.g., Pd/BaSO₄) to yield racemic methamphetamine, resolved via tartaric acid diastereomers .

Comparative yields :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Ephedrine-based | 89.7 | 98.9 |

| Reductive amination | 85 | 99.5 |

Primary Pathways

Levamfetamine undergoes hepatic metabolism via:

-

CYP2D6 : Major enzyme responsible for para-hydroxylation to 4-hydroxymethamphetamine .

-

Dopamine β-hydroxylase : Converts levamfetamine to levoamphetamine (minor pathway) .

Metabolites :

-

4-Hydroxymethamphetamine (inactive).

Pharmacokinetic Data

| Parameter | Value (Oral) | Value (IV) |

|---|---|---|

| Bioavailability | 100% | 100% |

| Elimination half-life | 14.5–14.8 h | 14.5–14.8 h |

| AUC (7.5 mg dose) | 357–371 ng·h/mL | – |

Environmental Degradation

-

Aqueous solutions : Degraded by 90% within 30 days under UV light via oxidative cleavage of the alkyl chain .

-

Soil persistence : Half-life >6 months due to adsorption to organic matter .

Chemical Decomposition

-

Thermal decomposition (170–175°C): Releases HCl , NOₓ , and aromatic hydrocarbons .

-

Bleach treatment : Effective for lab degradation; reaction time and concentration correlate with methamphetamine breakdown .

Chiral Resolution

-

Tartaric acid diastereomers : (S)-Levamfetamine forms salts with (2R,3R)-tartaric acid for crystallization (51% yield) .

-

Chromatography : Chiral columns (e.g., Chiralcel OD-H) resolve enantiomers with >99% ee .

Spectroscopic Analysis

Scientific Research Applications

Catalysis

Manganese(II) diformate dihydrate has been investigated as a precursor for synthesizing manganese oxide nanoparticles, which exhibit significant catalytic activity. These nanoparticles can facilitate various chemical reactions, including:

- Oxidation Reactions : Manganese oxides are effective catalysts for the oxidation of organic compounds.

- Energy Storage : Manganese oxide nanoparticles are explored for use in supercapacitors and batteries due to their electrochemical properties.

Case Study: Catalytic Activity

A study demonstrated that manganese oxide nanoparticles derived from this compound effectively catalyzed the oxidation of alcohols to aldehydes and ketones under mild conditions, showcasing their potential in green chemistry applications .

Material Science

The unique properties of this compound make it suitable for developing novel organic-inorganic hybrid materials. These hybrids can possess enhanced functionalities not found in pure organic or inorganic materials.

- Photocatalysis : The compound has potential applications in photocatalytic systems for environmental remediation.

- Sensors : Manganese-based materials are being researched for use in chemical sensors due to their sensitivity to various analytes.

Data Table: Comparison of Manganese Compounds in Material Applications

| Compound | Application Area | Unique Features |

|---|---|---|

| This compound | Photocatalysis | High water solubility, stability |

| Manganese oxide nanoparticles | Energy storage | High surface area, excellent conductivity |

| Manganese(II) acetate | Organic synthesis | Versatile precursor for organomanganese compounds |

Biological Applications

Manganese is an essential trace element involved in numerous biological processes. Research indicates that this compound may play a role in:

- Antioxidant Activity : The compound has shown potential as an antioxidant, possibly aiding in cellular protection against oxidative stress.

- Manganese Metabolism Studies : It can be utilized in studies examining the metabolism of manganese and its implications for human health.

Case Study: Antioxidant Properties

In vitro studies have indicated that this compound can enhance the activity of superoxide dismutase (SOD), an enzyme crucial for mitigating oxidative damage in cells. This suggests its potential therapeutic applications in oxidative stress-related diseases .

Agricultural Applications

Manganese plays a vital role as a micronutrient in plant growth. This compound could be beneficial as a fertilizer component, enhancing the availability of manganese to plants.

- Soil Amendment : Its application can improve soil health and crop yield by providing essential nutrients.

Mechanism of Action

The mechanism of action of manganese(2+);diformate;dihydrate involves the coordination of manganese(II) ions with formate anions and water molecules. The manganese(II) ion can participate in redox reactions, acting as a catalyst in various chemical processes. The formate anions and water molecules stabilize the manganese(II) ion, allowing it to interact with other molecules and participate in catalytic cycles.

Comparison with Similar Compounds

Manganese(II) Perrhenate Dihydrate (Mn(ReO₄)₂·2H₂O)

- Synthesis: Prepared via reaction of MnO₂ with perrhenic acid (HReO₄) at room temperature, followed by recrystallization .

- Properties : High solubility in water, purity >99% after purification. Used in catalytic and defense industries due to rhenium's rarity and catalytic activity .

- Structural Features : Trigonal symmetry in anhydrous form; dihydrate structure involves ReO₄⁻ tetrahedra coordinating Mn²⁺ .

Manganese(II) Oxalate Dihydrate (MnC₂O₄·2H₂O)

- Synthesis : Produced via fungal biotransformation of manganese oxides or direct precipitation .

- Properties : Low solubility in water; used in laboratory settings. Toxicity includes H302 (harmful if swallowed) and H312 (skin contact harmful) .

- Applications : Environmental remediation and mineral processing .

Manganese(II) Sulfate Dihydrate (MnSO₄·2H₂O)

Cobalt(II) Diformate Dihydrate (Co(O₂CH)₂·2H₂O)

Anhydrous Manganese(II) Formate (Mn(O₂CH)₂)

Manganese(III) Acetate Dihydrate (Mn(CH₃COO)₃·2H₂O)

- Oxidation State : Mn³⁺ vs. Mn²⁺ in formate dihydrate. Acetate ligands enhance oxidative reactivity, useful in organic synthesis .

- Stability : Less stable than Mn(II) compounds due to higher oxidation state .

Data Tables

Table 1: Molecular and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Solubility in Water |

|---|---|---|---|---|

| Mn(II) diformate dihydrate | C₂H₆MnO₆·2H₂O | 183.02 | 1.95 | Moderate (data limited) |

| Mn(II) perrhenate dihydrate | Mn(ReO₄)₂·2H₂O | 586.21 | N/A | High (>100 g/L at 25°C) |

| Mn(II) oxalate dihydrate | MnC₂O₄·2H₂O | 178.99 | 2.12 | Low (0.0047 g/100 mL) |

| Mn(II) sulfate dihydrate | MnSO₄·2H₂O | 187.02 | 2.25 | 520 g/L (20°C) |

Research Findings and Trends

- Structural Insights : Mn(II) diformate dihydrate undergoes topotactic dehydration to form anhydrous Mn(O₂CH)₂, retaining crystallinity despite bond reorganization .

- Catalytic Potential: Mn(II) perrhenate dihydrate is being explored for energy storage and defense applications due to rhenium's catalytic properties .

- Environmental Relevance : Mn(II) oxalate dihydrate formation via fungal activity highlights its role in biogeochemical cycles .

Biological Activity

Manganese(II) diformate dihydrate (Mn(HCOO)₂·2H₂O) is a coordination compound that has garnered interest in various fields, particularly due to its biological activity and potential applications. This article provides a detailed examination of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound consists of manganese in the +2 oxidation state coordinated to two formate anions and two water molecules. It typically appears as a white crystalline solid and is soluble in water, which enhances its biological availability. The presence of water molecules contributes to its stability and hydration properties, making it an interesting subject for both chemical and biological studies .

Biological Role of Manganese

Manganese is an essential trace element in biological systems, playing a crucial role in various enzymatic functions. It is a cofactor for several enzymes, including superoxide dismutase (SOD), which protects cells from oxidative damage. The antioxidant properties of manganese compounds suggest that this compound may have therapeutic potential in treating conditions related to oxidative stress .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. It can influence cellular processes by modulating oxidative stress levels, which is critical in the context of various diseases, including neurodegenerative disorders. The compound's ability to scavenge free radicals has been highlighted in several studies, suggesting its potential use as a dietary supplement or therapeutic agent .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Reaction : Reacting manganese oxide with formic acid.

- Solvothermal Synthesis : Utilizing solvothermal conditions to recrystallize from formic acid .

These methods yield different forms of manganese formate, each with unique properties and potential applications.

Case Study 1: Antioxidant Effects

A study explored the effects of this compound on cellular oxidative stress markers. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests that this compound may enhance cellular defense mechanisms against oxidative damage .

Case Study 2: Enzymatic Activity

Research investigating the compound's role as a cofactor for SOD revealed that it enhances the enzyme's activity in vitro. The presence of this compound resulted in increased SOD activity, supporting its role in protecting against oxidative stress .

Comparative Analysis with Similar Compounds

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Manganese(II) acetate | Mn(CH₃COO)₂ | Used as a precursor for catalysts; less soluble than diformate. |

| Manganese(II) chloride | MnCl₂·4H₂O | More stable; commonly used in laboratory settings. |

| Manganese(II) sulfate | MnSO₄ | Widely used in agriculture; provides sulfur along with manganese. |

| Manganese(II) formate | Mn(HCOO)₂ | Anhydrous form; more reactive due to absence of water molecules. |

This compound stands out due to its unique combination of water solubility, biological activity, and potential applications in catalysis and agriculture .

Q & A

Q. Table 1: Key Physical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | Mn(O₂CH)₂·2H₂O | |

| Crystal system | Monoclinic | |

| Dehydration temperature | 100–150°C (mass loss ~18%) | |

| Magnetic ordering | Antiferromagnetic (Tₙ ≈25 K) |

Q. Table 2: Recommended Analytical Techniques

| Technique | Application | Example Parameters |

|---|---|---|

| SCXRD | Structural determination | Mo-Kα radiation, 100 K |

| TGA-MS | Decomposition pathway analysis | 10°C/min, He atmosphere |

| SQUID magnetometry | Magnetic property quantification | 0.1 T field, 2–300 K range |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.